molecular formula C18H20N4OS2 B4527700 N-methyl-5-[1-[[1-(1,3-thiazol-2-yl)pyrrol-2-yl]methyl]pyrrolidin-2-yl]thiophene-2-carboxamide

N-methyl-5-[1-[[1-(1,3-thiazol-2-yl)pyrrol-2-yl]methyl]pyrrolidin-2-yl]thiophene-2-carboxamide

Cat. No.: B4527700
M. Wt: 372.5 g/mol
InChI Key: APLVHLYGKNIJOZ-UHFFFAOYSA-N
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Description

N-methyl-5-[1-[[1-(1,3-thiazol-2-yl)pyrrol-2-yl]methyl]pyrrolidin-2-yl]thiophene-2-carboxamide is a complex organic compound that features a thiazole ring, a pyrrole ring, and a thiophene ring. These heterocyclic structures are known for their diverse biological activities and are often found in various pharmaceutical agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-5-[1-[[1-(1,3-thiazol-2-yl)pyrrol-2-yl]methyl]pyrrolidin-2-yl]thiophene-2-carboxamide typically involves multi-step organic reactionsCommon reagents used in these reactions include thioamides, α-halocarbonyl compounds, and various alkylating agents .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity while minimizing the production time and cost.

Chemical Reactions Analysis

Types of Reactions

N-methyl-5-[1-[[1-(1,3-thiazol-2-yl)pyrrol-2-yl]methyl]pyrrolidin-2-yl]thiophene-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the positions adjacent to the heteroatoms in the rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-methyl-5-[1-[[1-(1,3-thiazol-2-yl)pyrrol-2-yl]methyl]pyrrolidin-2-yl]thiophene-2-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-methyl-5-[1-[[1-(1,3-thiazol-2-yl)pyrrol-2-yl]methyl]pyrrolidin-2-yl]thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-methyl-5-[1-[[1-(1,3-thiazol-2-yl)pyrrol-2-yl]methyl]pyrrolidin-2-yl]thiophene-2-carboxamide is unique due to its combination of thiazole, pyrrole, and thiophene rings, which confer a distinct set of chemical and biological properties

Properties

IUPAC Name

N-methyl-5-[1-[[1-(1,3-thiazol-2-yl)pyrrol-2-yl]methyl]pyrrolidin-2-yl]thiophene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4OS2/c1-19-17(23)16-7-6-15(25-16)14-5-3-9-21(14)12-13-4-2-10-22(13)18-20-8-11-24-18/h2,4,6-8,10-11,14H,3,5,9,12H2,1H3,(H,19,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APLVHLYGKNIJOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC=C(S1)C2CCCN2CC3=CC=CN3C4=NC=CS4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-methyl-5-[1-[[1-(1,3-thiazol-2-yl)pyrrol-2-yl]methyl]pyrrolidin-2-yl]thiophene-2-carboxamide
Reactant of Route 2
Reactant of Route 2
N-methyl-5-[1-[[1-(1,3-thiazol-2-yl)pyrrol-2-yl]methyl]pyrrolidin-2-yl]thiophene-2-carboxamide
Reactant of Route 3
Reactant of Route 3
N-methyl-5-[1-[[1-(1,3-thiazol-2-yl)pyrrol-2-yl]methyl]pyrrolidin-2-yl]thiophene-2-carboxamide
Reactant of Route 4
Reactant of Route 4
N-methyl-5-[1-[[1-(1,3-thiazol-2-yl)pyrrol-2-yl]methyl]pyrrolidin-2-yl]thiophene-2-carboxamide
Reactant of Route 5
N-methyl-5-[1-[[1-(1,3-thiazol-2-yl)pyrrol-2-yl]methyl]pyrrolidin-2-yl]thiophene-2-carboxamide
Reactant of Route 6
N-methyl-5-[1-[[1-(1,3-thiazol-2-yl)pyrrol-2-yl]methyl]pyrrolidin-2-yl]thiophene-2-carboxamide

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